molecular formula C15H21NO2 B6076017 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide

Cat. No. B6076017
M. Wt: 247.33 g/mol
InChI Key: KUCRJYDLVRERGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPTP and is synthesized using a specific method that involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with propanoyl chloride. PPTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research in the field of medicine.

Mechanism of Action

The mechanism of action of PPTP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. PPTP has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, PPTP has been found to modulate specific signaling pathways that are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
PPTP has been found to exhibit various biochemical and physiological effects. Studies have shown that PPTP can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. Additionally, PPTP has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using PPTP in lab experiments include its high degree of purity, well-defined chemical structure, and known mechanism of action. Additionally, PPTP is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using PPTP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on PPTP. One area of interest is the development of PPTP analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of PPTP and its potential therapeutic applications in various fields of medicine. Finally, research is needed to determine the safety and efficacy of PPTP in clinical trials.

Synthesis Methods

The synthesis of PPTP involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with propanoyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under anhydrous conditions and yields PPTP as a white crystalline solid with a high degree of purity. The synthesis method of PPTP has been optimized and refined over the years to improve the yield and purity of the compound.

Scientific Research Applications

PPTP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is in the treatment of cancer. Studies have shown that PPTP has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, PPTP has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-14(17)16-12-15(8-10-18-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCRJYDLVRERGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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